Gabexate mesilate is a synthetic protease inhibitor [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] extensively researched for its potential therapeutic benefits in various disease models. Classified as a serine protease inhibitor, it displays potent inhibitory action against various enzymes including trypsin, plasmin, thrombin, pancreatic kallikrein, Clr, and Cls []. This broad spectrum of inhibition makes it a subject of interest in research related to inflammation, coagulation, and tissue injury.
Gabexate exhibits its inhibitory action by competitively binding to the active sites of serine proteases, hindering their enzymatic activity [, , , ]. It also demonstrates the ability to inhibit the translocation of cytosolic respiratory burst oxidase components (47- and 65-kDa proteins) to the plasma membrane, thereby suppressing the production of superoxide anions in neutrophils [, ]. Further research indicates its ability to modulate inflammatory responses by inhibiting the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) [, ]. Its inhibitory effect on NF-κB activation is attributed to the inhibition of IκBα degradation [].
The provided papers primarily focus on gabexate's biological effects and do not delve deeply into its physical and chemical properties. The addition of D-mannitol to gabexate mesilate formulations during lyophilization may increase moisture absorption, leading to a higher content of hydrolyzed ethyl 4-hydroxybenzoate [].
a) Prevention of Pancreatic Damage: Gabexate has been investigated for its potential in preventing pancreatic damage related to endoscopic retrograde cholangiopancreatography (ERCP). Research indicates that prophylactic treatment with gabexate can reduce pancreatic damage, reflected by reductions in the extent of elevated enzyme levels and the frequency of pancreatic pain and acute pancreatitis [, , , , , , , , , , ].
b) Treatment of Acute Pancreatitis: Studies have explored the potential of gabexate in treating severe acute pancreatitis. Evidence suggests that early intravenous gabexate infusion might improve survival rates in patients with severe acute pancreatitis and organ dysfunction [, , ].
c) Modulation of Inflammatory Responses: Research highlights the ability of gabexate to modulate inflammatory responses in various conditions. It has been shown to reduce ischemia/reperfusion injury in rat livers by inhibiting leukocyte activation []. Similarly, it can attenuate endotoxin-induced pulmonary vascular injury by inhibiting tumor necrosis factor production by monocytes []. Gabexate has also shown potential in mitigating compression-induced spinal cord injury in rats by inhibiting leukocyte activation [].
d) Potential in Cancer Research: Preliminary findings suggest that gabexate could possess antitumoral properties, particularly in colon cancer cells harboring mutations in KRAS, BRAF, and PIK3CA genes []. It has demonstrated an ability to inhibit the proliferation of HepG2 cells by inducing apoptosis []. Furthermore, research indicates that gabexate may enhance the antitumoral efficacy of gemcitabine in pancreatic cancer cells by inhibiting the NF-κB pathway [].
e) Other Applications: Gabexate has also been studied for its effects on smooth muscle motility, particularly in the Oddi's sphincter [, , ], and its potential in hastening recovery from vecuronium-induced neuromuscular blockade [].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: